molecular formula C11H14O B042465 4-Isobutylbenzaldehyde CAS No. 40150-98-9

4-Isobutylbenzaldehyde

Cat. No. B042465
CAS RN: 40150-98-9
M. Wt: 162.23 g/mol
InChI Key: LXPWGAZYJHUWPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-isobutylbenzaldehyde has been explored through multiple synthetic routes. One notable method involves starting from 4-isobutylbenzoic acid, which can be converted to 4-isobutylbenzaldehyde via intermediates such as benzyl alcohol or acyl chloride. Alternatively, a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 2-methylpropylboronic acid has been reported as an efficient route to produce this compound (Beghetto, Matteoli, Scrivanti, & Bertoldini, 2012).

Scientific Research Applications

  • Synthesis of Isobutylaldehyde : Catalysts for the synthesis of isobutylaldehyde from methanol-ethanol show promising development. These catalysts have potential applications in solvents and plasticizers (Wang Gang, 2013).

  • Inhibition of Tyrosinase : 4-Methoxybenzaldehyde (4MBA) exhibits stable crystal structure and acts as a competitive inhibitor of Tyrosinase, which controls melamine and brown coloration in foods (Ghalla et al., 2018).

  • Spectrophotometric Analysis : The iron(III)/3,4-dihydroxybenzaldehyde 4-nitrophenylhydrazone complex is effective for determining sulphide, fluoride, and phosphate in mixtures using spectrophotometry or atomic absorption spectrometry (E. Kavlentis, 1988).

  • Selective Reduction in Organic Chemistry : Sodium bisulfite and silica gel as a solid support effectively reduce 4-acetylbenzaldehyde to 4-(1-hydroxyethyl)benzaldehyde with diborane (ChiharaTeiji et al., 1981).

  • Synthesis of Isoquinolines : A tandem reaction of 2-alkynylbenzaldoximes with aldehydes or alcohols, cocatalyzed by silver(I) and copper(I), efficiently produces 4-carboxylated isoquinolines (Xianbo Wang & Xingxin Yu, 2014).

  • Solubility and Bromination : The solubility of 4-hydroxybenzaldehyde in 12 organic solvents increases with temperature, impacting its bromination process (Jian Wang et al., 2017).

  • Fragrance Synthesis : The synthesis of 4-alkyl--methylhydrocinnamylaldehydes for fragrances is optimized using nickel catalyst and different solvents, leading to high selectivity and conversion (Eva Vrbková et al., 2017).

  • Thermophysical Properties : A study highlighted the need for individual measurements to accurately predict the thermophysical properties of 4-tert-butylbenzaldehyde (Ravi Kumar Kosuru et al., 2019).

  • Biosensor Design : Electrodeposition of dihydroxybenzaldehyde films shows catalytic activity for NADH oxidation, beneficial for biosensor designs (F. Pariente et al., 1996).

  • Advanced Oxidation Processes : The synergistic action of UV-irradiation and ozone leads to more efficient degradation of 4-chlorobenzaldehyde in water (Işul Akmehmet Balcioǧlu & N. Getoff, 1998).

Safety And Hazards

4-Isobutylbenzaldehyde is classified as having acute toxicity (Category 4, Oral) and may cause an allergic skin reaction8. It is also very toxic to aquatic life with long-lasting effects8. Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended8.


Future Directions

While specific future directions for 4-Isobutylbenzaldehyde are not readily available from the search results, it is noted that the compound is a valuable precursor for the fragrance Silvial®5. This suggests potential for further research and development in the fragrance industry.


Please note that this information is based on available resources and may not be fully up-to-date or complete. For more detailed information, please refer to official sources or consult with a professional in the field.


properties

IUPAC Name

4-(2-methylpropyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPWGAZYJHUWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074960
Record name Benzaldehyde, 4-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutylbenzaldehyde

CAS RN

40150-98-9
Record name 4-Isobutylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40150-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-(2-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
V Beghetto, U Matteoli, A Scrivanti… - SCIENCES AT CÀ …, 2012 - arca.unive.it
The synthesis of 4-isobutylbenzaldehyde, a valuable precursor for the fragrance Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), is reported. Three different synthetic approaches are …
Number of citations: 6 arca.unive.it
E Vrbková, E Vyskočilová, M Rott, M Zapletal… - Research on Chemical …, 2017 - Springer
… The first part of this work was dealing with aldol condensation of 4-isobutylbenzaldehyde … The best result—92% 4-isobutylbenzaldehyde conversion and 79% selectivity to desired 3-(…
Number of citations: 2 link.springer.com
W Reanmongkol, C Songkram - Songklanakarin Journal of Science …, 2013 - thaiscience.info
… They were synthesized by refluxing 4-isobutylbenzaldehyde or 2-hydroxybenzaldehyde, respectively in dried toluene, with thiazolidine-2,4-dione, glacial acetic acid and piperidine. The …
Number of citations: 4 www.thaiscience.info
MA Lovchik, CL Tse, S Ellwood - Organic Process Research & …, 2020 - ACS Publications
… The potential alternative routes that were considered included ortho-lithiation/methylation of 5, which results in 2-methyl-4-isobutylbenzaldehyde (19) that can be converted to 4 by well-…
Number of citations: 2 pubs.acs.org
B Sarmah, G Baishya, PJ Das - ChemistrySelect, 2016 - Wiley Online Library
A novel one‐pot sequential four‐component Prins cyclization reaction has been developed for the synthesis of dithiocarbamate derived octahydro‐2H‐chromenes directly from (‐)‐…
CS Wantana Reanmongkol - 2010 - kb.psu.ac.th
… (E)-5-(4-isobutylbenzylidene)thiazolidine-2,4-dione (AW 01) and (E)-5-(2hydroxybenzylidene)thiazolidine-2,4-dione (AW 05) were synthesized by the refluxing 4isobutylbenzaldehyde …
Number of citations: 2 kb.psu.ac.th
L Acemoglu, JMJ Williams - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
A general strategy has been developed for the enantioselective synthesis of α-aryl propanoic acids. Palladium-catalysed asymmetric allylic substitution is used as the key step of the …
Number of citations: 17 www.sciencedirect.com
N Wakita, S Hara - Heterocycles, 2014 - eprints.lib.hokudai.ac.jp
Polyfluoroalkyl anions, generated by reduction of (polyfluoroalkanoyl)piperidines with Et3BHK, were used for the polyfluoroalkylation of carbonyl compounds. Trifluoromethylation of …
Number of citations: 2 eprints.lib.hokudai.ac.jp
VI Merkus, C Sommer, E Smollich, B Sures… - Science of The Total …, 2022 - Elsevier
… Hence, it might be one of the isomers of hydroxyl-4-isobutylbenzaldehyde as postulated previously or double demethylation at the isobutyl group might also lead to the formation of 2-(4-…
Number of citations: 2 www.sciencedirect.com
D Chen, K Cen, X Cao, Y Li, Y Zhang, H Ma - Journal of Analytical and …, 2018 - Elsevier
In this study, the torrefaction of corn stalk was performed at 200–290 C for 30 min. The solid products (torrefied corn stalk), liquid products (water and tar), and gaseous products were …
Number of citations: 69 www.sciencedirect.com

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